Ethyl 5-methyl-2,4-dinitrobenzoate CAS 103039-34-5 properties
Ethyl 5-methyl-2,4-dinitrobenzoate CAS 103039-34-5 properties
An In-depth Technical Guide to Ethyl 5-methyl-2,4-dinitrobenzoate (CAS 103039-34-5)
Executive Summary
This guide provides a comprehensive technical overview of Ethyl 5-methyl-2,4-dinitrobenzoate (CAS 103039-34-5), a substituted aromatic nitro compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds. The guide covers the molecule's chemical identity, predicted physicochemical properties, a plausible synthetic route with mechanistic considerations, and an analysis of its expected spectral characteristics. Furthermore, it discusses potential reactivity, applications as a synthetic intermediate, and essential safety and handling protocols derived from related dinitroaromatic compounds. This document is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this compound.
Chemical Identity and Structure
Ethyl 5-methyl-2,4-dinitrobenzoate is an organic compound featuring a benzene ring substituted with an ethyl ester group, a methyl group, and two nitro groups. The placement of these functional groups dictates the molecule's electronic properties and reactivity.
-
IUPAC Name: Ethyl 5-methyl-2,4-dinitrobenzoate
-
CAS Number: 103039-34-5
-
Molecular Weight: 254.19 g/mol
The structure consists of a benzoate core with strong electron-withdrawing nitro groups at positions 2 and 4, and an electron-donating methyl group at position 5 relative to the ethyl ester.
Caption: Chemical structure of Ethyl 5-methyl-2,4-dinitrobenzoate.
Physicochemical Properties
Comprehensive experimental data for Ethyl 5-methyl-2,4-dinitrobenzoate is not widely published. The properties listed below are based on its chemical structure and data from analogous compounds.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 103039-34-5 | [1][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₆ | [1][2] |
| Molecular Weight | 254.19 g/mol | Calculated |
| Appearance | Predicted to be a white to yellow crystalline solid. | Based on analogs like ethyl 3,5-dinitrobenzoate. |
| Melting Point | Not experimentally determined. Likely >100 °C. | Analogs like methyl 3,5-dinitrobenzoate melt at 107-109 °C. |
| Boiling Point | Not experimentally determined. Decomposes at high temps. | Dinitroaromatic compounds are often thermally unstable. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, ethyl acetate, chloroform, methanol) and poorly soluble in water. | Based on the ethyl ester and aromatic structure. |
| Purity | Commercially available in purities of ≥95% or 99%. | [1][4] |
Synthesis and Mechanistic Considerations
A direct, published synthesis for Ethyl 5-methyl-2,4-dinitrobenzoate was not found in the reviewed literature. However, a plausible and efficient synthesis can be designed based on well-established organic reactions: the nitration of an aromatic ring followed by Fischer esterification.
Proposed Synthetic Pathway:
The synthesis begins with 3-methylbenzoic acid, which undergoes dinitration followed by esterification with ethanol.
-
Step 1: Dinitration of 3-Methylbenzoic Acid. The starting material is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[5] The carboxyl group is a meta-director and a deactivator, while the methyl group is an ortho-, para-director and an activator. The first nitration is directed by the methyl group to the ortho position (position 2), which is also meta to the carboxyl group. The second nitration is then directed to the position para to the methyl group (position 4). This yields 5-methyl-2,4-dinitrobenzoic acid.
-
Step 2: Fischer Esterification. The resulting dinitrobenzoic acid is then heated with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[6] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Subsequent proton transfers and elimination of a water molecule yield the final product, Ethyl 5-methyl-2,4-dinitrobenzoate.
Caption: Proposed two-step synthesis of Ethyl 5-methyl-2,4-dinitrobenzoate.
Hypothetical Experimental Protocol
This protocol is illustrative and should be optimized under appropriate laboratory conditions.
Step 1: Synthesis of 5-methyl-2,4-dinitrobenzoic acid
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 3-methylbenzoic acid to an excess of cold, concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid, ensuring the temperature is maintained below 15°C.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete reaction.
-
Pour the reaction mixture slowly over crushed ice. The solid product, 5-methyl-2,4-dinitrobenzoic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be purified by recrystallization.
Step 2: Synthesis of Ethyl 5-methyl-2,4-dinitrobenzoate
-
Combine the dried 5-methyl-2,4-dinitrobenzoic acid with an excess of absolute ethanol in a round-bottom flask.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Spectral Analysis (Predicted)
No published spectra for Ethyl 5-methyl-2,4-dinitrobenzoate are available. The following analysis is based on the known spectral properties of its constituent functional groups and data from similar molecules.[7][8]
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: Two singlets are expected in the aromatic region (δ 8.5-9.0 ppm). The proton at C6 (between the ester and methyl group) and the proton at C3 (between the two nitro groups) will appear as distinct singlets due to the lack of adjacent protons. - Ethyl Group: A quartet (δ ~4.5 ppm) for the -OCH₂- protons, coupled to the methyl protons. A triplet (δ ~1.4 ppm) for the -CH₃ protons of the ethyl group.[9] - Methyl Group (Ring): A singlet (δ ~2.7 ppm) for the methyl group attached to the aromatic ring. |
| ¹³C NMR | - Carbonyl Carbon: A signal around δ 164-166 ppm. - Aromatic Carbons: Six distinct signals for the aromatic carbons, with those attached to nitro groups shifted significantly downfield. - Ethyl Group Carbons: Two signals, one for the -OCH₂- carbon (δ ~62 ppm) and one for the -CH₃ carbon (δ ~14 ppm). - Methyl Group Carbon (Ring): A signal around δ 20-22 ppm. |
| IR Spectroscopy | - C=O Stretch (Ester): Strong, sharp absorption band around 1730-1750 cm⁻¹.[7] - NO₂ Stretches: Two strong absorption bands characteristic of nitro groups: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[8] - C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretches: Medium intensity peaks around 1600 cm⁻¹ and 1475 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 254. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 209), loss of ethanol (-C₂H₅OH), loss of a nitro group (-NO₂, m/z = 208), and other characteristic cleavages of the ester and nitro functionalities. |
Reactivity and Potential Applications
Reactivity Profile: The chemical behavior of Ethyl 5-methyl-2,4-dinitrobenzoate is dominated by its functional groups:
-
Aromatic Ring: The two powerful electron-withdrawing nitro groups render the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr) , where a strong nucleophile can displace one of the nitro groups.
-
Ester Group: The ethyl ester can undergo typical ester reactions, such as hydrolysis (saponification) under basic conditions to yield the corresponding carboxylate salt, or transesterification with other alcohols under acidic or basic catalysis.
-
Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is a key step in the synthesis of many substituted anilines, which are valuable precursors for dyes, pharmaceuticals, and other fine chemicals.
Potential Applications: Given its structure, Ethyl 5-methyl-2,4-dinitrobenzoate is not an end-product but rather a specialized intermediate or building block in organic synthesis.[1][4] Its potential lies in the construction of more complex molecules where a substituted dinitrobenzene or diaminobenzene moiety is required. Its primary use is likely confined to laboratory-scale research and development.
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 103039-34-5 was found. This information is based on the safety profiles of structurally similar dinitroaromatic compounds, such as dinitrobenzoates, and should be treated as general guidance.[10]
-
General Hazards: Dinitroaromatic compounds are often classified as harmful if swallowed and may cause skin and eye irritation. The toxicological properties of this specific compound have not been thoroughly investigated.
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Keep the container tightly closed.[11]
-
Store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if you feel unwell.[10]
-
References
- Thermo Fisher Scientific. (2024). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate.
- Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3,5-dinitrobenzoate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: Methyl 3-Methyl-4-nitrobenzoate.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link] [Link is partial in search result]
-
LookChem. (n.d.). 5-methyl-2,4-dinitrobenzoic acid ethyl ester CAS NO.103039-34-5. Retrieved from [Link]
- Spectrum Chemical. (2006). Material Safety Data Sheet.
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020). DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL). Retrieved from [Link]
-
Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- CymitQuimica. (2018). SAFETY DATA SHEET: Methyl 3,5-dinitrobenzoate.
-
PubChem. (n.d.). Ethyl 5-methyl-2,4-dinitrobenzoate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: Methyl 2,4-dimethyl-5-nitrobenzoate.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Total synthesis based on the originally claimed structure of mucosin.
-
PubChem. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate.
-
NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
Mei, W., et al. (2018). Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Dinitrobenzoic acid (CAS 610-30-0). Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Brainly.com. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
-
Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]
-
Briti Scientific. (n.d.). Methyl 3,5-dinitrobenzoate Reference standard. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
Quora. (2018). What product would be obtained if methyl benzoate undergoes dinitration?. Retrieved from [Link]
Sources
- 1. Ethyl 5-Methyl-2,4-dinitrobenzoate, CasNo.103039-34-5 BOC Sciences United States [bocscichem.lookchem.com]
- 2. Ethyl 5-methyl-2,4-dinitrobenzoate | C10H10N2O6 | CID 15184632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-Methyl-2,4-dinitrobenzoate | 103039-34-5 [chemicalbook.com]
- 4. 5-methyl-2,4-dinitrobenzoic acid ethyl ester, CasNo.103039-34-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencing.com [sciencing.com]
- 8. homework.study.com [homework.study.com]
- 9. rsc.org [rsc.org]
- 10. fishersci.ie [fishersci.ie]
- 11. tcichemicals.com [tcichemicals.com]
